1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
CAS No.:
Cat. No.: VC17217648
Molecular Formula: C15H26N4O4
Molecular Weight: 326.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N4O4 |
|---|---|
| Molecular Weight | 326.39 g/mol |
| IUPAC Name | (2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate |
| Standard InChI | InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1 |
| Standard InChI Key | MOISNZWLLXDVFT-STQMWFEESA-N |
| Isomeric SMILES | C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N |
| Canonical SMILES | C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a central imidazolium ring substituted at the 1- and 3-positions with (5S)-5-amino-5-carboxypentyl chains. This configuration confers zwitterionic properties due to the juxtaposition of protonated imidazolium nitrogen and deprotonated carboxylate groups . The stereochemistry at the 5S positions ensures chiral specificity, critical for biomolecular recognition.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.39 g/mol |
| CAS Number | 257290-24-7 |
| Solubility | High in aqueous solutions |
Synthesis Pathways
Synthesis involves sequential alkylation of the imidazolium core with (5S)-5-amino-5-carboxypentyl groups, followed by inner salt formation through intramolecular proton transfer. Key steps include:
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Peptide Coupling: Activation of carboxyl groups using carbodiimides to form amide bonds with amino termini.
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Ring Closure: Cyclization under basic conditions to yield the imidazolium scaffold.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the zwitterionic product.
Biological Activities and Disease Associations
Role in Advanced Glycation End-Product (AGE) Pathology
This compound is classified as an AGE, formed non-enzymatically via the Maillard reaction between reducing sugars and amino groups in proteins . Elevated levels correlate with:
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Diabetic Complications: Cross-linking of collagen in retinal vasculature, exacerbating retinopathy .
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Neurodegeneration: Accumulation in amyloid-β plaques in Alzheimer’s disease .
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Uremia: Renal failure patients exhibit elevated serum concentrations due to impaired clearance .
Analytical Methodologies
Spectroscopic Characterization
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NMR Spectroscopy: -NMR confirms stereochemistry via coupling constants (e.g., for imidazolium protons).
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Mass Spectrometry: ESI-MS identifies the molecular ion peak at m/z 327.39 ([M+H]) .
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves >95% purity, using a C18 column and gradient elution (0.1% TFA in acetonitrile/water).
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
The imidazolium core differentiates this compound from linear AGEs, enabling stronger electrostatic interactions with biological targets .
Applications in Materials Science
Ionic Liquids
The zwitterionic nature facilitates use in green chemistry as a solvent stabilizer, reducing interfacial tension in biphasic systems.
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) enhances biocompatibility for nanoparticle-based delivery.
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